HHS-0701

PTGR2 Prostaglandin Metabolism Lipidomics

HHS-0701 is a sulfonyl-triazole exchange (SuTEx) ligand that covalently inhibits PTGR2 at Y100. Its key advantage is the paired inactive control HHS-0101, enabling definitive on-target phenotype validation. Ideal for washout experiments and lipid signaling studies. Secure your research-grade supply now.

Molecular Formula C20H20N4O3S
Molecular Weight 396.5 g/mol
Cat. No. B12393202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHHS-0701
Molecular FormulaC20H20N4O3S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4C=NC=N4
InChIInChI=1S/C20H20N4O3S/c25-20(23-12-10-17(11-13-23)16-4-2-1-3-5-16)18-6-8-19(9-7-18)28(26,27)24-15-21-14-22-24/h1-9,14-15,17H,10-13H2
InChIKeyLLBIFOHOSLRVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HHS-0701: Key Attributes for Procuring a Cell-Active SuTEx PTGR2 Inhibitor


HHS-0701 is a sulfonyl-triazole exchange (SuTEx) ligand that functions as a covalent, cell-active inhibitor of prostaglandin reductase 2 (PTGR2) [1]. It is characterized as a tyrosine-reactive probe that ligates the non-catalytic Y100 residue within the substrate-binding pocket of PTGR2 [1]. The compound is supplied with a structurally analogous, inactive negative control compound (HHS-0101), providing a built-in baseline for validating on-target effects in cellular assays [1]. This chemical tool is utilized to investigate the role of PTGR2 in lipid metabolism and inflammatory signaling pathways [1].

Why In-Class PTGR2 Inhibitors Cannot Substitute for HHS-0701 in Research


Substituting HHS-0701 with other PTGR2 inhibitors is not straightforward due to critical differences in their binding mechanisms and the availability of validated experimental controls. HHS-0701 acts through a covalent SuTEx mechanism, which provides sustained target engagement and a distinct pharmacological profile compared to reversible inhibitors like PTGR2-IN-1 [1]. Furthermore, the availability of the structurally analogous, yet biochemically inactive, control compound HHS-0101 is a unique feature for HHS-0701 [1]. This pair enables rigorous, matched-control experiments to confirm that observed phenotypes are due to specific PTGR2 engagement, a level of validation not provided with other tool compounds. This avoids the ambiguity that arises when using general or structurally unrelated inhibitors.

Quantitative Evidence Guide for HHS-0701 Procurement


Cellular PTGR2 Inhibition: HHS-0701 vs. Its Inactive Structural Analog HHS-0101

In a cellular biochemical assay using PTGR2-overexpressing HEK293T cells, HHS-0701 produced a concentration-dependent blockade of PTGR2 enzymatic activity [1]. In contrast, the structurally analogous negative control compound HHS-0101, when tested at the highest concentration of 25 µM, demonstrated negligible effects on PTGR2 activity [1]. This direct comparison validates that the observed inhibition is dependent on the specific SuTEx ligand structure of HHS-0701.

PTGR2 Prostaglandin Metabolism Lipidomics

Site-Specific Covalent Engagement: HHS-0701 vs. Its Inactive Structural Analog HHS-0101

Quantitative chemical proteomics in live DM93 cells demonstrated that HHS-0701 liganded the Y100 residue of PTGR2 with approximately 90% efficiency [1]. In a direct comparison, the structurally analogous control compound HHS-0101 showed no detectable liganding of the PTGR2 Y100 site under the same conditions [1]. This confirms the high specificity of HHS-0701's covalent engagement.

Chemical Proteomics Covalent Inhibitor Tyrosine Ligation

Inhibition Mechanism: Covalent HHS-0701 vs. Reversible PTGR2-IN-1

While PTGR2-IN-1 is a potent inhibitor with a reported IC50 of ~0.7 µM [2], its mechanism of action is not explicitly described as covalent in available vendor documentation. In contrast, HHS-0701 is a defined covalent SuTEx ligand that irreversibly modifies the PTGR2 Y100 residue [1]. This mechanistic difference has significant implications for experimental design, particularly concerning target residence time and washout studies.

Mechanism of Action Irreversible Inhibition Probe Development

Optimal Scientific Application Scenarios for HHS-0701


Validation of PTGR2-Dependent Phenotypes

Utilize the HHS-0701 / HHS-0101 pair to definitively link a cellular phenotype to PTGR2 activity. Treat experimental models with HHS-0701 and the inactive control HHS-0101 in parallel. A phenotype that is altered by HHS-0701 but not by HHS-0101 provides strong, controlled evidence for a PTGR2-dependent mechanism [1]. This application leverages the unique availability of a matched negative control.

Sustained Target Engagement Studies

Employ HHS-0701 in washout experiments to study the effects of prolonged PTGR2 inactivation. Because HHS-0701 forms a covalent adduct with PTGR2 Y100, its inhibitory effect persists even after the compound is removed from the cell culture medium [1]. This is a distinct advantage over reversible inhibitors for studies requiring long-term target suppression.

Chemical Proteomic Profiling of PTGR2 Interactomes

Use HHS-0701 as a tool compound in competitive chemical proteomics (e.g., SILAC-based ABPP) to identify and quantify off-targets or to profile the cellular engagement landscape of SuTEx-based PTGR2 ligands. The validated ~90% liganding efficiency for PTGR2 Y100 provides a reliable benchmark for assessing compound selectivity and potency in complex proteomes [1].

Investigation of PTGR2 in Lipid-Mediated Signaling

Apply HHS-0701 to study the role of PTGR2 in modulating the metabolism of the lipid substrate 15-keto-PGE2. By blocking PTGR2 activity, researchers can investigate the accumulation of this substrate and its downstream effects on pathways like PPARγ transcriptional activity, which is relevant in inflammation and metabolic disease models [1].

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